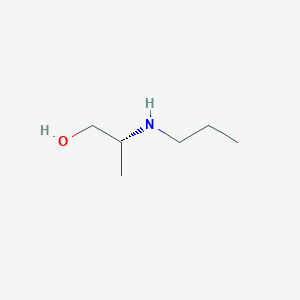
(2R)-2-(Propylamino)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Propylamino)propan-1-OL: is a chiral amine alcohol compound It is characterized by the presence of a propylamino group attached to the second carbon of a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-2-(Propylamino)propan-1-OL involves the reductive amination of acetone with propylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the (2R) configuration. This method often involves the use of chiral ligands in metal-catalyzed reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(Propylamino)propan-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents like alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry:
Chiral Synthesis: (2R)-2-(Propylamino)propan-1-OL is used as a chiral building block in the synthesis of various chiral compounds, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology:
Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: this compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
Organic Synthesis: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(Propylamino)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2-(Propylamino)propan-1-OL: The enantiomer of (2R)-2-(Propylamino)propan-1-OL, differing only in the configuration at the chiral center.
(2R)-2-(Methylamino)propan-1-OL: A similar compound with a methylamino group instead of a propylamino group.
(2R)-2-(Ethylamino)propan-1-OL: A compound with an ethylamino group, showing similar reactivity but different steric and electronic properties.
Uniqueness:
Chirality: The (2R) configuration provides specific interactions with chiral environments, making it valuable in asymmetric synthesis.
Functional Groups: The presence of both an amino and hydroxyl group allows for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-2-(propylamino)propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-7-6(2)5-8/h6-8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
RBDMEECWQBIBGN-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCN[C@H](C)CO |
Canonical SMILES |
CCCNC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


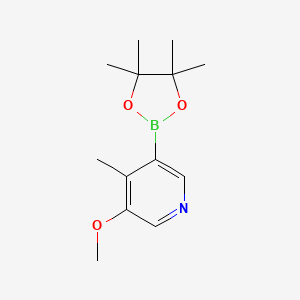

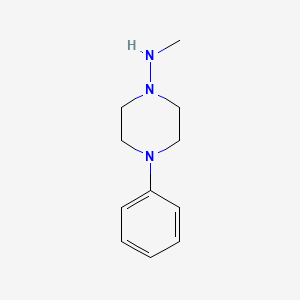
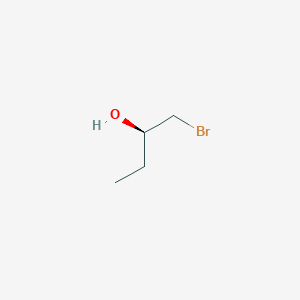
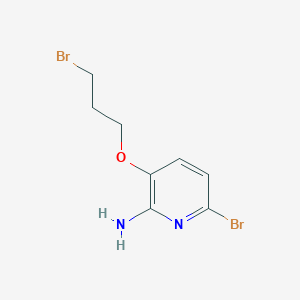
![(17-Ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13896335.png)
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
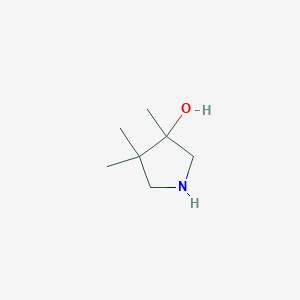
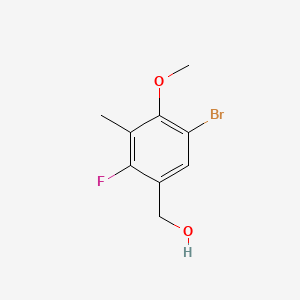

![[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)
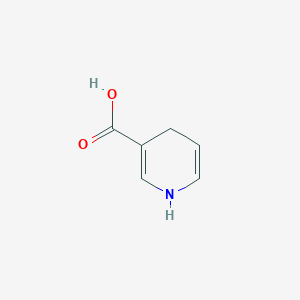
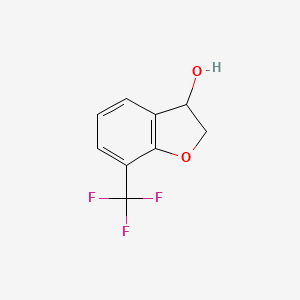
![(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13896369.png)
